molecular formula C9H6ClNO2 B080627 5-Chloro-1H-indole-3-carboxylic acid CAS No. 10406-05-0

5-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B080627
CAS No.: 10406-05-0
M. Wt: 195.6 g/mol
InChI Key: XUDITEOFEQOSAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-1H-indole-3-carboxylic acid involves the reaction of 1H-indole-3-carboxylic acid with phosphorus oxychloride in anhydrous acetic acid. The reaction is carried out under reflux conditions at 90°C for 14 hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.

    Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of various substituted indole derivatives .

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-3-carboxylic acid
  • 5-Bromo-1H-indole-3-carboxylic acid
  • 5-Iodo-1H-indole-3-carboxylic acid

Comparison: 5-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Biological Activity

5-Chloro-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits significant antiproliferative properties against various cancer cell lines and has been studied for its potential as a therapeutic agent targeting specific molecular pathways.

This compound (C9H6ClNO2) is characterized by its chlorine substitution on the indole ring, which plays a crucial role in its biological activity. The compound has a molecular weight of 195.60 g/mol and displays various pharmacokinetic properties that influence its absorption and distribution in biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines, including those with mutations in the epidermal growth factor receptor (EGFR) and BRAF pathways.

Key Findings from Recent Research

  • Cell Viability Assays : In a study assessing the antiproliferative activity of several derivatives, this compound showed GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, outperforming some standard treatments like erlotinib (GI50 = 33 nM) .
  • Mechanism of Action : The compound was found to inhibit mutant EGFR/BRAF pathways effectively. For instance, it demonstrated IC50 values of 0.12 µM against EGFR T790M mutations, indicating its potential as a targeted therapy for resistant cancer forms .
  • Caspase Activation : The compound induced apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Notably, compounds derived from this structure increased caspase-3 and caspase-8 levels while decreasing anti-apoptotic Bcl2 levels, suggesting a shift towards pro-apoptotic signaling .

Comparative Antiproliferative Activity

The following table summarizes the GI50 values of various compounds related to this compound:

CompoundGI50 (nM)Target Cell Line
This compound29Panc-1 (Pancreatic cancer)
Erlotinib33MCF-7 (Breast cancer)
Compound 5f9.5EGFR T790M
Compound 5g11.9EGFR T790M
Staurosporine7.10LOX-IMVI (Melanoma)

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Atom : The presence of the chlorine atom enhances hydrophobic interactions within the active site of target proteins, contributing to its inhibitory effects on mutant EGFR .
  • Indole Ring : The indole moiety is essential for binding interactions with amino acid residues in target proteins, facilitating effective inhibition .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Breast Cancer Models : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells, with observed GI50 values indicating strong antiproliferative effects .
  • Melanoma Treatment : The compound exhibited potent activity against LOX-IMVI melanoma cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .

Properties

IUPAC Name

5-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDITEOFEQOSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591215
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-05-0
Record name 5-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10406-05-0
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Synthesis routes and methods

Procedure details

A solution of 5.0 g (33.0 mmol) of commercially available 5-chloro-1H-indole in 50 ml dry DMF was kept at 0° C., while 7.35 g (35.0 mmol) trifluoroacetanhydride was added dropwise. After 3 h stirring at room temperature the mixture was poured into 200 ml water, and the precipitate was filtered with suction and heated with reflux overnight in 200 ml 20% NaOH. It was extracted twice with dichloromethane, and the aqueous layer was acidified with hydrochloric acid. The crystalline title compound was collected by filtration and dried in vacuo.
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Reaction Step One
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200 mL
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50 mL
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Q & A

Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?

A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []

Q2: How does this compound arrange itself in its crystal structure?

A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:

  • Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
  • π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []

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